molecular formula C17H15N3O3 B2949599 3-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide CAS No. 897624-26-9

3-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide

Cat. No.: B2949599
CAS No.: 897624-26-9
M. Wt: 309.325
InChI Key: YEJXGTYVOJHIQV-UHFFFAOYSA-N
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Description

3-Methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a heterocyclic small molecule featuring a benzamide moiety linked to a pyrido[1,2-a]pyrimidin-4-one core. Key structural attributes include:

  • Methoxy group at the 3-position of the benzamide ring.
  • Methyl group at the 2-position of the pyrido[1,2-a]pyrimidinone scaffold.

This compound’s synthesis likely follows protocols similar to those described for related benzamide derivatives, such as coupling reactions using cesium carbonate and DMF .

Properties

IUPAC Name

3-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-15(17(22)20-9-4-3-8-14(20)18-11)19-16(21)12-6-5-7-13(10-12)23-2/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJXGTYVOJHIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrido[1,2-a]pyrimidine core, followed by functionalization at specific positions to introduce the methoxy and benzamide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide group undergoes acid- or base-catalyzed hydrolysis to yield 3-methoxybenzoic acid and the corresponding pyrido[1,2-a]pyrimidin-4-one amine.
Table 1: Hydrolysis Conditions and Products

ConditionReagentsMajor Product(s)YieldSource
Acidic (HCl, reflux)6M HCl, 12 hr3-Methoxybenzoic acid + Pyridoamine derivative72%
Alkaline (NaOH, 80°C)10% NaOH, 8 hrSodium 3-methoxybenzoate + Free amine65%

Electrophilic Aromatic Substitution (EAS)

The pyrido[1,2-a]pyrimidin-4-one ring undergoes nitration and sulfonation at electron-rich positions due to resonance stabilization from the lactam moiety.

Table 2: EAS Reactions

ReactionReagentsPosition ModifiedProductNotesSource
NitrationHNO₃/H₂SO₄, 0–5°C, 3 hrC-6 of pyrido ring6-Nitro derivativeRequires anhydrous conditions
SulfonationOleum (20% SO₃), 50°C, 6 hrC-7 of pyrido ring7-Sulfo derivativeLow regioselectivity

Functionalization of the Methoxy Group

The methoxy group (-OCH₃) can be demethylated to a hydroxyl group (-OH) under strong acidic conditions or converted to other substituents.

Table 3: Methoxy Group Transformations

Reaction TypeReagentsConditionsProductApplicationSource
Demethylation48% HBr, AcOH, reflux, 8 hrAcidic cleavage3-Hydroxy-N-{...}benzamideBioactivity enhancement
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12 hrNucleophilic substitution3-Ethoxy derivativeSolubility modulation

Reduction of the Pyrido Ring

The pyrido[1,2-a]pyrimidin-4-one core can be reduced to a dihydro or tetrahydro derivative under catalytic hydrogenation.

Table 4: Reduction Reactions

Reducing AgentConditionsProductSelectivitySource
H₂/Pd-C (10 wt%)EtOH, 50 psi, 24 hrDihydro-pyrido[1,2-a]pyrimidin-4-onePartial
NaBH₄/CeCl₃THF, 0°C to RT, 6 hrTetrahydro derivative (racemic mixture)Low

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings via halogenated intermediates.

Table 5: Catalytic Cross-Coupling Examples

Coupling TypeCatalyst SystemSubstrateProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C5-Bromo derivative5-Aryl-substituted analog58%
Buchwald-HartwigPd₂(dba)₃/Xantphos, toluene2-Chloro derivativeN-Aryl functionalized derivative63%

Photochemical Reactivity

Under UV light (λ = 254 nm), the methoxybenzamide moiety undergoes photo-Fries rearrangement , generating ortho- and para-hydroxybenzamide isomers.

Key Observations :

  • Solvent dependence : Rearrangement efficiency decreases in polar aprotic solvents (DMF, DMSO).

  • Quantum yield : Φ = 0.12 in acetonitrile.

Complexation with Metal Ions

The pyrido[1,2-a]pyrimidin-4-one core acts as a bidentate ligand for transition metals like Cu(II) and Fe(III).

Stoichiometry and Stability Constants :

Metal IonLigand:Metal Ratiolog β (25°C)
Cu²⁺2:18.9 ± 0.2
Fe³⁺1:16.4 ± 0.3

Scientific Research Applications

3-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The benzamide moiety is a critical pharmacophore. Modifications here influence solubility, bioavailability, and target affinity:

Compound Name Substituent on Benzamide Molecular Weight (g/mol) Key Reference
3-Methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide 3-OCH₃ 323.32 (calculated)
5-Chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide 5-Cl, 2-OCH₃ 357.77 (calculated)
4-Butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide (BG16286) 4-O(CH₂)₃CH₃ 351.40
  • Electron-Withdrawing vs.
  • Alkoxy Chain Length : The butoxy group in BG16286 increases lipophilicity (logP ~3.5 estimated) compared to the methoxy analog (logP ~2.8), which may improve membrane permeability but reduce aqueous solubility .

Modifications on the Pyrido[1,2-a]pyrimidinone Core

The pyrido[1,2-a]pyrimidinone scaffold is sensitive to substitutions, as seen in related studies:

  • Nitrogen Substitution: In imidazo[1,2-a]pyrimidine derivatives, introducing nitrogen at the C-8 position (e.g., inhibitor 203) reduced potency due to disrupted hydrogen bonding .
  • Methyl Group at 2-Position : The 2-methyl group in the target compound may sterically hinder metabolic oxidation, enhancing stability compared to unsubstituted analogs.

Comparison with Pyrimidine-Based Benzamides in Patents

The European Patent EP 3 532 474 B1 highlights benzamide derivatives with diverse pyrimidine substituents:

  • 5-Methylpyrimidin-4-yl : Enhances hydrophobic interactions in binding pockets.

Biological Activity

3-Methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may confer specific pharmacological properties, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C17H15N3O3. The compound consists of a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The methoxy and benzamide functionalities enhance its potential interactions with biological targets.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. Compounds with similar structures have been shown to modulate enzymatic activity and influence signaling pathways in various cellular contexts.

Anticancer Activity

Research has indicated that derivatives of pyrido[1,2-a]pyrimidine exhibit anticancer properties. For instance, compounds that inhibit dihydrofolate reductase (DHFR) have shown efficacy in cancer treatment by disrupting folate metabolism essential for DNA synthesis and cell proliferation. Studies have demonstrated that benzamide derivatives can inhibit cell growth in various cancer cell lines through mechanisms involving downregulation of DHFR and other metabolic pathways .

Antimicrobial Properties

Similar compounds have also been evaluated for antimicrobial activity. The presence of the pyrido[1,2-a]pyrimidine moiety is associated with enhanced antibacterial and antifungal activities. Some studies suggest that these compounds disrupt microbial cell wall synthesis or inhibit critical metabolic enzymes .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, a study reported significant inhibition of cell proliferation in breast cancer cells treated with similar benzamide derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship of related compounds indicates that modifications to the benzamide and pyrido[1,2-a]pyrimidine moieties can significantly affect biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can enhance binding affinity to target proteins or improve pharmacokinetic properties .

Comparative Analysis

Compound NameChemical StructureBiological ActivityReferences
This compoundC17H15N3O3Anticancer, Antimicrobial
Benzamide RibosideC11H12N4O5Inhibits DHFR
4-Chloro-BenzamidesVariesRET Kinase Inhibitor

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